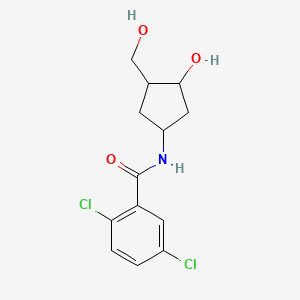

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

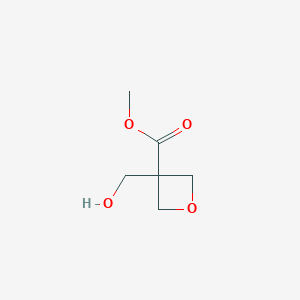

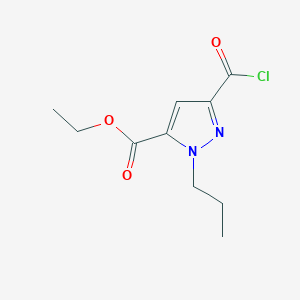

2,5-dichloro-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide is a chemical compound with the molecular formula C13H15Cl2NO3 and a molecular weight of 304.17. It contains a cyclopentyl ring, which is a cyclic hydrocarbon where the carbons of the molecule are arranged in the form of a ring .

Molecular Structure Analysis

The molecular structure of this compound includes a cyclopentyl ring, which is a type of cycloalkane . Cycloalkanes are saturated hydrocarbons, meaning all of the carbon atoms that make up the ring are single bonded to other atoms . The compound also contains two chlorine atoms, an amide group, and hydroxyl groups attached to the cyclopentyl ring.科学研究应用

Organic Synthesis and Chemical Reactions

- Bischler-Napieralski Reaction: Research on N-(4-aryl-4-hydroxybutyl)benzamides, similar in structure to the compound , shows their cyclization under Bischler-Napieralski conditions to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles. These findings contribute to the synthesis of complex heterocyclic compounds, highlighting the utility of benzamides in organic synthesis (Browne et al., 1981).

Material Science and Magnetism

- Design of Single-Molecule Magnets: The synthesis of specific ligands that coordinate with copper ions to form metalloligands demonstrates the potential for creating single-molecule and single-chain magnets. This work suggests applications in the development of new materials with magnetic properties, which could be relevant to information storage technologies (Costes et al., 2010).

Antibacterial and Antifungal Agents

Synthesis of Azetidinone Derivatives

The development of novel derivatives of benzamides with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis showcases the role of benzamide compounds in addressing infectious diseases. This research points towards the potential medical applications of similar compounds in drug discovery (Nimbalkar et al., 2018).

Antimicrobial Activity

The preparation of 5,6-dichloro-1H-benzimidazole-2-carboxamides and their demonstrated in vitro antibacterial and antifungal activities illustrate the utility of dichloro-substituted benzamides in the development of new antimicrobial agents (Özden et al., 2011).

Drug Discovery and Pharmacology

- Dopamine/Serotonin Receptor Ligands: Studies on the synthesis and evaluation of hydroxylated, methoxylated, and/or chlorinated hexahydrodibenz[d,g]azecines highlight their potential as ligands for dopamine and serotonin receptors. This research underlines the significance of benzamides in developing drugs with potential applications in neurology and psychiatry (Mohr et al., 2006).

属性

IUPAC Name |

2,5-dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO3/c14-8-1-2-11(15)10(4-8)13(19)16-9-3-7(6-17)12(18)5-9/h1-2,4,7,9,12,17-18H,3,5-6H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHXGVXFCVOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)C2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5,6,7,8-Tetrahydronaphthalen-2-yl(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2986400.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2986403.png)

![2-Methoxy-6-[(1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B2986404.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2986416.png)

![N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986420.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2986422.png)